Hbv-IN-45
Description
HBV-IN-45 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a bromine- and chlorine-substituted phenyl ring conjugated to a boronic acid functional group. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility (ESOL): 0.24 mg/mL
- Bioavailability Score: 0.55
- GI Absorption: High
- BBB Permeability: Yes .
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, with potassium phosphate as a base in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylbenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-6-8-13(9-7-12)21-16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3 |
InChI Key |
VKNHKTYVHQPFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which may involve reagents such as halogens, alkylating agents, and nucleophiles.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each reaction step.
Use of Catalysts: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of this compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activity.
Scientific Research Applications
Hbv-IN-45 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying HBV replication.
Medicine: Explored as a therapeutic agent for treating HBV infections, with ongoing research into its efficacy and safety in clinical trials.
Mechanism of Action
Hbv-IN-45 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected cells. Additionally, the compound may interfere with other viral proteins and host cell factors that are critical for the viral life cycle.
Comparison with Similar Compounds
Key Observations :
Structural Differences: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substituent positioning.
Pharmacokinetics : this compound exhibits superior BBB permeability compared to (6-Bromo-2,3-dichlorophenyl)boronic acid, which may limit its use in CNS-targeted therapies.
Metabolic Stability : (6-Bromo-2,3-dichlorophenyl)boronic acid shows moderate CYP2D6 inhibition, a liability absent in this compound .
Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | High BBB permeability, no CYP inhibition | Lower solubility compared to analogs |
| (3-Bromo-5-chloro...) | Higher solubility, simpler synthesis | Reduced antiviral potency |
| (6-Bromo-2,3-dichloro...) | Enhanced lipophilicity | CYP2D6 inhibition, poor BBB permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
